4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
Brand Name: Vulcanchem
CAS No.: 131468-89-8
VCID: VC21153625
InChI: InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1
SMILES: CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile

CAS No.: 131468-89-8

Cat. No.: VC21153625

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile - 131468-89-8

Specification

CAS No. 131468-89-8
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
Standard InChI InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1
Standard InChI Key RVBKTOCMDDHDAM-ZIAGYGMSSA-N
Isomeric SMILES CC(=O)CC[C@@H]1[C@H](CC1(C)C)C(=C)CCC#N
SMILES CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Canonical SMILES CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator